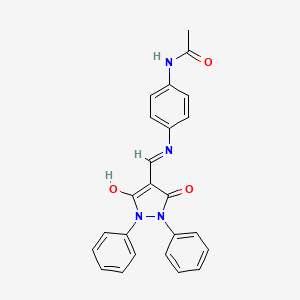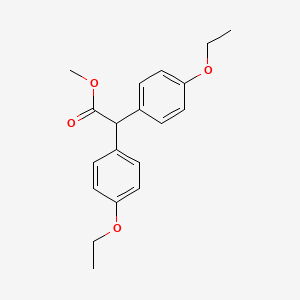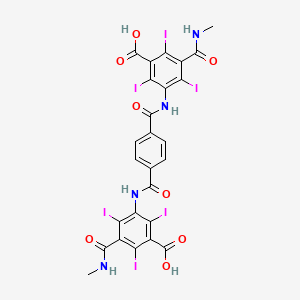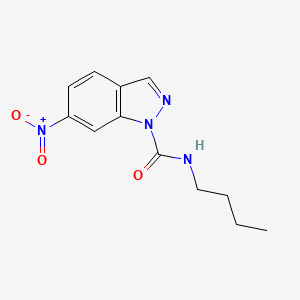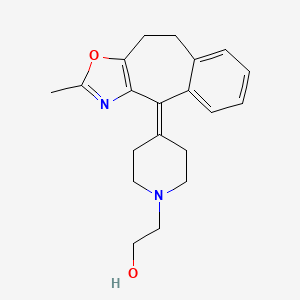
2-Ethyl-1,1,3,3-tetramethylguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-1,1,3,3-tetramethylguanidine is an organic compound with the molecular formula C7H17N3. It is a derivative of guanidine, characterized by the presence of ethyl and tetramethyl groups attached to the guanidine core. This compound is known for its strong basicity and is widely used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Ethyl-1,1,3,3-tetramethylguanidine can be synthesized through several methods. One common approach involves the reaction of N,N-dimethylformamide dimethyl acetal with ethylamine, followed by cyclization with cyanamide. The reaction typically occurs under mild conditions, with the use of solvents such as ethanol or methanol to facilitate the process.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems. The starting materials are fed into the reactor, where they undergo the necessary chemical transformations. The product is then purified through distillation or crystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethyl-1,1,3,3-tetramethylguanidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: It can participate in nucleophilic substitution reactions, where the guanidine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
2-Ethyl-1,1,3,3-tetramethylguanidine has a wide range of applications in scientific research:
Chemistry: It is used as a strong base in organic synthesis, particularly in the formation of carbon-carbon bonds and the deprotonation of weak acids.
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is used in the development of drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-ethyl-1,1,3,3-tetramethylguanidine involves its strong basicity, which allows it to act as a proton acceptor in various chemical reactions. The compound can deprotonate weak acids, facilitating the formation of new chemical bonds. Its molecular targets include acidic protons in organic molecules, and it can participate in a variety of pathways, including nucleophilic substitution and elimination reactions.
Comparaison Avec Des Composés Similaires
1,1,3,3-Tetramethylguanidine: A strong base used in similar applications but lacks the ethyl group.
2-tert-Butyl-1,1,3,3-tetramethylguanidine: Another derivative with a tert-butyl group, offering different steric properties.
N,N,N’,N’-Tetramethylguanidine: A related compound with similar basicity but different structural features.
Uniqueness: 2-Ethyl-1,1,3,3-tetramethylguanidine is unique due to the presence of the ethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where other guanidine derivatives may not be as effective.
Propriétés
Numéro CAS |
13439-88-8 |
|---|---|
Formule moléculaire |
C7H17N3 |
Poids moléculaire |
143.23 g/mol |
Nom IUPAC |
2-ethyl-1,1,3,3-tetramethylguanidine |
InChI |
InChI=1S/C7H17N3/c1-6-8-7(9(2)3)10(4)5/h6H2,1-5H3 |
Clé InChI |
LJNQGWIMQCKPSH-UHFFFAOYSA-N |
SMILES canonique |
CCN=C(N(C)C)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


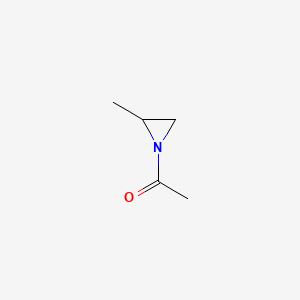
![3-(Hydroxymethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14708347.png)
![2-[(1-Chloroethyl)peroxy]-2-methylpropane](/img/structure/B14708350.png)
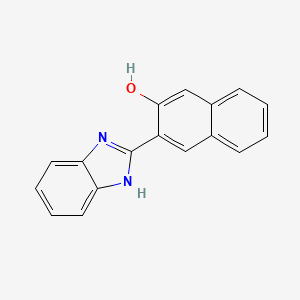

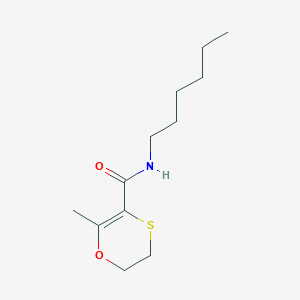
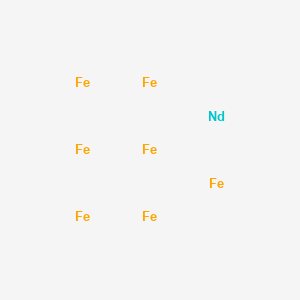
![ethyl N-[3-amino-6-(ethoxycarbonylamino)-4-[[2-hydroxy-3-(N-methylanilino)propyl]amino]pyridin-2-yl]carbamate](/img/structure/B14708395.png)
